molecular formula C26H20N6O13S2 B11555025 4,4'-oxybis[N-(2,4-dinitrophenyl)-N-methylbenzenesulfonamide]

4,4'-oxybis[N-(2,4-dinitrophenyl)-N-methylbenzenesulfonamide]

Cat. No.: B11555025
M. Wt: 688.6 g/mol
InChI Key: VNLPZKZCURRZBM-UHFFFAOYSA-N
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Description

N-(2,4-DINITROPHENYL)-4-{4-[(2,4-DINITROPHENYL)(METHYL)SULFAMOYL]PHENOXY}-N-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by multiple nitro groups, sulfonamide groups, and phenoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DINITROPHENYL)-4-{4-[(2,4-DINITROPHENYL)(METHYL)SULFAMOYL]PHENOXY}-N-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the nitration of benzene derivatives to introduce nitro groups. Subsequent steps involve sulfonation and coupling reactions to form the sulfonamide and phenoxy linkages. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DINITROPHENYL)-4-{4-[(2,4-DINITROPHENYL)(METHYL)SULFAMOYL]PHENOXY}-N-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of dinitrobenzene derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides or phenoxy derivatives.

Scientific Research Applications

N-(2,4-DINITROPHENYL)-4-{4-[(2,4-DINITROPHENYL)(METHYL)SULFAMOYL]PHENOXY}-N-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-(2,4-DINITROPHENYL)-4-{4-[(2,4-DINITROPHENYL)(METHYL)SULFAMOYL]PHENOXY}-N-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The nitro groups may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-DINITROPHENYL)-4-{4-[(2,4-DINITROPHENYL)(METHYL)SULFAMOYL]PHENOXY}-N-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of nitro, sulfonamide, and phenoxy groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds like dichloroaniline or methylaervine.

Properties

Molecular Formula

C26H20N6O13S2

Molecular Weight

688.6 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-4-[4-[(2,4-dinitrophenyl)-methylsulfamoyl]phenoxy]-N-methylbenzenesulfonamide

InChI

InChI=1S/C26H20N6O13S2/c1-27(23-13-3-17(29(33)34)15-25(23)31(37)38)46(41,42)21-9-5-19(6-10-21)45-20-7-11-22(12-8-20)47(43,44)28(2)24-14-4-18(30(35)36)16-26(24)32(39)40/h3-16H,1-2H3

InChI Key

VNLPZKZCURRZBM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N(C)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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